molecular formula C10H9BrN2 B1272756 4-Bromo-5-methyl-1-phenyl-1H-pyrazole CAS No. 50877-44-6

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Cat. No. B1272756
CAS RN: 50877-44-6
M. Wt: 237.1 g/mol
InChI Key: GRERYMFLSYSEAY-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-methyl-1-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones, as seen in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization using copper acetate as a catalyst . Another approach to synthesizing antipyrine derivatives, which are structurally related to pyrazoles, involves good yields and spectroscopic characterization, as demonstrated in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide . Additionally, electro-catalyzed multicomponent transformations can be used to synthesize pyrazole derivatives, such as the conversion of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as seen in the structural determination of various isomers and other related compounds . The molecular geometry, bonding features, and vibrational frequencies can also be investigated using computational methods such as Density Functional Theory (DFT) . These studies often reveal the presence of intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule due to these effects.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including solvent extraction of metal ions, as shown by 1-phenyl-3-methyl-4-benzoylpyrazol-5-one, which acts as a group-extraction reagent for the spectrophotometric determination of several metal ions . The reactivity of pyrazole derivatives can also be influenced by substituents, as seen in the tautomerism of 4-bromo substituted 1H-pyrazoles, where the presence of a bromine atom affects the tautomeric form in the solid state and in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized through various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy . The photophysical properties, such as emission spectra and solvatochromic behavior, can be studied to understand the interaction of these compounds with solvents of different polarities . Theoretical calculations, such as HOMO-LUMO analysis and molecular docking studies, can provide insights into the electronic properties and potential biological activities of these compounds .

Scientific Research Applications

Antimicrobial Activity

4-Bromo-5-methyl-1-phenyl-1H-pyrazole and its derivatives have been extensively researched for their antimicrobial properties. Farag et al. (2008) synthesized various phenylpyrazoles, including derivatives of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, which showed significant antimicrobial effects, particularly against pathogenic yeast and moulds like Candida albicans and Aspergillus (Farag et al., 2008). Similarly, Pundeer et al. (2013) focused on synthesizing and evaluating the antibacterial and antifungal activities of new pyrazole derivatives, with some showing promising results against various bacterial and fungal strains (Pundeer et al., 2013).

Tautomerism and Structural Studies

The study of tautomerism and structural characteristics of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole is also a significant area of research. Trofimenko et al. (2007) examined the tautomerism of various 4-bromo-1H-pyrazoles in solid state and solution using spectroscopic methods and X-ray crystallography (Trofimenko et al., 2007). García et al. (2010) also investigated the interplay of hydrogen and halogen bonds in NH-pyrazoles with C-aryl and C-halogen substituents, providing insights into their solution and solid-state behavior (García et al., 2010).

Synthesis and Characterization

The synthesis and characterization of derivatives of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole form another critical area of research. Viveka et al. (2016) conducted a detailed study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically important pyrazole derivative, using various spectroscopic and analytical techniques (Viveka et al., 2016). Ocansey et al. (2018) explored the use of pyrazole-containing compounds, including derivatives of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, as ligands in metal complexes for Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).

Antiproliferative and Antifungal Properties

Derivatives of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole have been explored for their antiproliferative and antifungal activities. Ananda et al. (2017) synthesized novel pyrazole derivatives and evaluated them for their antiproliferative effects, particularly against breast cancer and leukemia cells (Ananda et al., 2017). Du et al. (2015) synthesized a series of pyrazole carboxylic acid amides, including derivatives with 4-bromo substitution, exhibiting significant antifungal activity against phytopathogenic fungi (Du et al., 2015).

Safety And Hazards

“4-Bromo-5-methyl-1-phenyl-1H-pyrazole” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-bromo-5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRERYMFLSYSEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380080
Record name 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

CAS RN

50877-44-6
Record name 4-Bromo-5-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org

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